

Technical Guide: 2-Acetamido-5-bromopyridine in Drug Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Acetamido-5-bromopyridine

Cat. No.: B057907

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Acetamido-5-bromopyridine**, a key building block in medicinal chemistry. It details the physicochemical properties, synthesis, and application of this compound, with a particular focus on its role as a crucial intermediate in the development of targeted cancer therapies, specifically BRAF inhibitors. This document includes detailed experimental protocols for its synthesis and subsequent derivatization via Suzuki-Miyaura cross-coupling, a pivotal reaction in modern drug discovery. Furthermore, it elucidates the implication of its derivatives in modulating the MAPK/ERK signaling pathway, a critical cascade in cell proliferation and survival.

Introduction

2-Acetamido-5-bromopyridine, also known as N-(5-bromopyridin-2-yl)acetamide, is a halogenated pyridine derivative that has garnered significant attention in the pharmaceutical industry. Its structural features, particularly the bromine atom at the 5-position, make it an excellent substrate for palladium-catalyzed cross-coupling reactions. This reactivity allows for the facile introduction of diverse molecular fragments, enabling the construction of complex molecules with desired pharmacological activities. This guide serves as a technical resource for researchers leveraging this versatile compound in their discovery and development pipelines.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Acetamido-5-bromopyridine** is presented in Table 1. This data is essential for its handling, characterization, and use in chemical synthesis.

Table 1: Physicochemical Data for **2-Acetamido-5-bromopyridine**

Property	Value	Reference(s)
CAS Number	7169-97-3	[1] [2] [3]
Molecular Formula	C ₇ H ₇ BrN ₂ O	[1] [2] [3] [4]
Molecular Weight	215.05 g/mol	[2] [3] [4]
Appearance	White to light yellow crystalline powder or needles	[2] [3]
Melting Point	175-179 °C	[2]
Purity	≥98% (Typical)	[3]
Synonyms	N-(5-bromopyridin-2-yl)acetamide, 2-Acetylamo-5-bromopyridine	[1] [2] [3]

Synthesis and Reactions

2-Acetamido-5-bromopyridine is typically synthesized from its corresponding amine, 2-amino-5-bromopyridine. It serves as a valuable precursor for creating more complex molecules, primarily through cross-coupling reactions.

Synthesis of **2-Acetamido-5-bromopyridine**

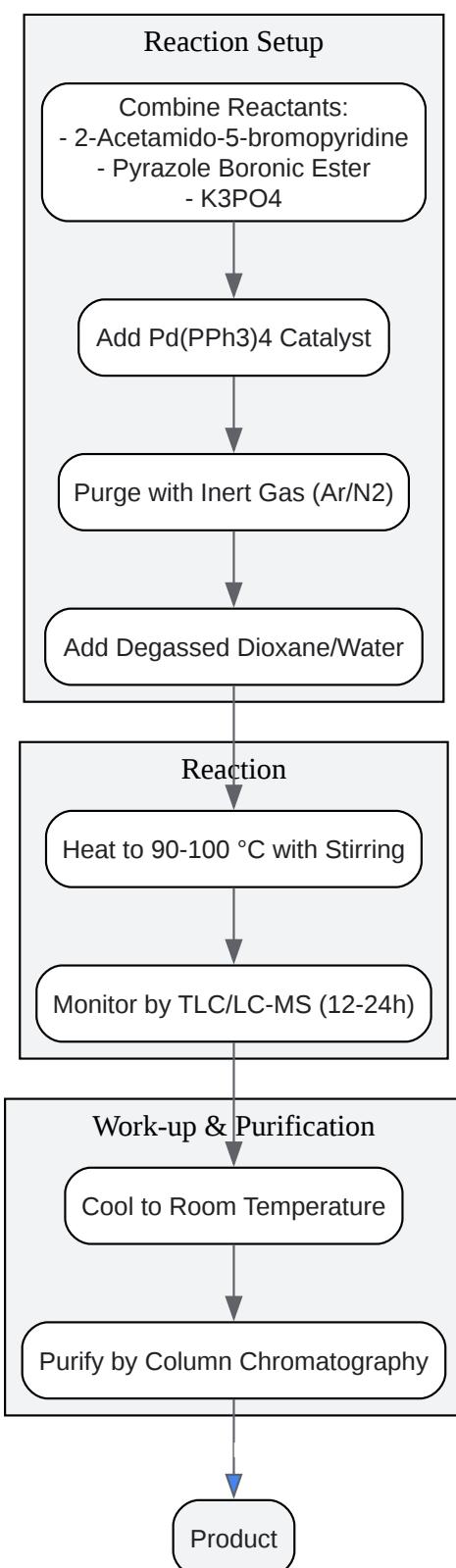
A common laboratory-scale synthesis involves the acetylation of 2-amino-5-bromopyridine.

- Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-bromopyridine (1 equivalent), acetic anhydride (3 equivalents), and glacial acetic acid.

- Reaction Conditions: Heat the mixture to 100 °C and stir for approximately 9 hours.
- Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the complete consumption of the starting material.
- Work-up: Upon completion, cool the reaction mixture and carefully add water to quench the excess acetic anhydride. This will cause the product to precipitate.
- Purification: Collect the solid product by filtration. Wash the filter cake with a mixture of ethyl acetate and n-hexane (e.g., 1:4 v/v) to remove impurities. Dry the purified solid to obtain **2-acetamido-5-bromopyridine**.^[2]

Application in Suzuki-Miyaura Cross-Coupling

The bromine atom on the pyridine ring provides a reactive handle for Suzuki-Miyaura coupling, enabling the formation of a carbon-carbon bond. This reaction is instrumental in synthesizing biaryl compounds, a common motif in kinase inhibitors. A representative protocol for the coupling of **2-Acetamido-5-bromopyridine** with a pyrazole boronic acid pinacol ester, a key step in the synthesis of precursors for BRAF inhibitors, is detailed below.


- Reaction Setup: In an oven-dried reaction vessel, combine **2-Acetamido-5-bromopyridine** (1.0 equivalent), 1-methylpyrazole-4-boronic acid pinacol ester (1.2 equivalents), and potassium phosphate (K_3PO_4 , 2.2 equivalents).
- Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [$Pd(PPh_3)_4$] (0.05 equivalents).
- Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
- Solvent Addition: Add a degassed mixture of 1,4-dioxane and deionized water (e.g., 4:1 v/v) via syringe.
- Reaction Conditions: Heat the reaction mixture to 90-100 °C with vigorous stirring.

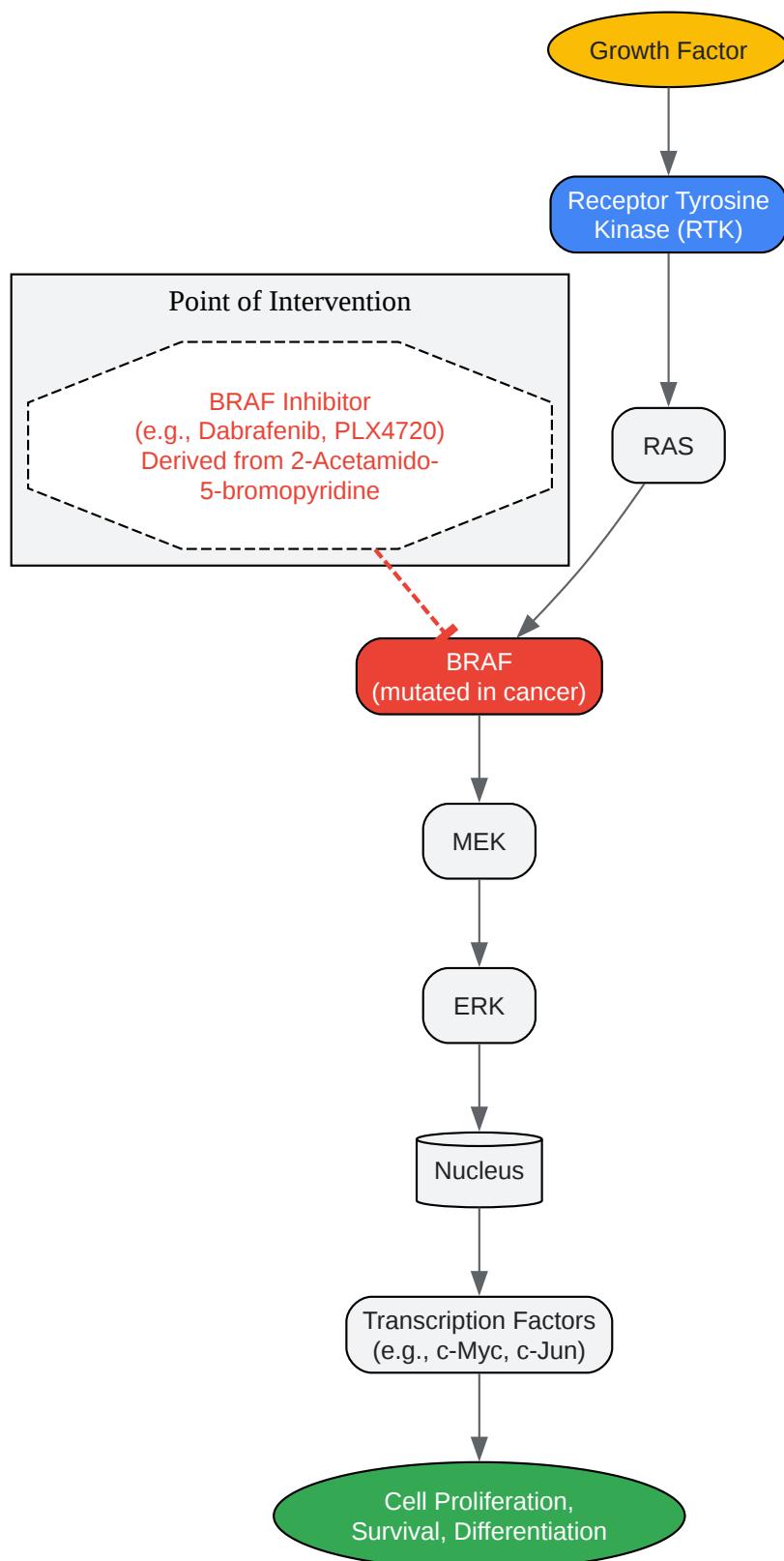

- Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are between 12 and 24 hours.
- Work-up: Once the reaction is complete, cool the mixture to room temperature.
- Purification: The crude product can be purified by column chromatography on silica gel to yield the desired N-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)acetamide.

Table 2: Representative Suzuki-Miyaura Reaction Parameters

Reactant 1	Reactant 2	Catalyst	Base	Solvent	Temp. (°C)	Time (h)
1-						
2-	Methylpyra					
Acetamido-	zole-4-				1,4-	
5-	boronic acid	Pd(PPh ₃) ₄	K ₃ PO ₄	Dioxane/H ₂ O	90-100	12-24
bromopyridine	pinacol ester					

The workflow for this crucial synthetic step is illustrated in the following diagram.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: 2-Acetamido-5-bromopyridine in Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b057907#2-acetamido-5-bromopyridine-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com